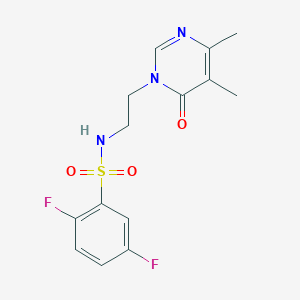

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O3S/c1-9-10(2)17-8-19(14(9)20)6-5-18-23(21,22)13-7-11(15)3-4-12(13)16/h3-4,7-8,18H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFNGTCMVFQNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidinone Core Construction

The pyrimidinone ring is synthesized through a cyclocondensation reaction between β-keto esters and amidines. For example, ethyl acetoacetate reacts with acetamidine hydrochloride under basic conditions to form 4,5-dimethyl-6-hydroxypyrimidine. Subsequent N-alkylation with 2-chloroethylamine introduces the ethylamine sidechain:

$$

\text{4,5-Dimethyl-6-hydroxypyrimidine} + \text{2-Chloroethylamine} \xrightarrow{\text{NaH, DMF}} \text{2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethylamine}

$$

Optimization Notes :

- Solvent : Dimethylformamide (DMF) facilitates the reaction by solubilizing both the pyrimidinone and alkylating agent.

- Base : Sodium hydride (NaH) ensures deprotonation of the pyrimidinone nitrogen, enhancing nucleophilicity.

- Temperature : Reactions proceed at 80–100°C for 6–12 hours, monitored by thin-layer chromatography (TLC).

Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

This sulfonating agent is commercially available (CAS 286932-78-3) but can also be synthesized via chlorosulfonation of 2,5-difluorobenzene:

$$

\text{2,5-Difluorobenzene} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C}} \text{2,5-Difluorobenzenesulfonyl chloride}

$$

Key Considerations :

- Reagent Stoichiometry : A 1:1.2 molar ratio of benzene to chlorosulfonic acid minimizes polysubstitution.

- Temperature Control : Exothermic reactions require ice baths to prevent decomposition.

Coupling Reaction: Sulfonamide Formation

The ethylamine intermediate reacts with 2,5-difluorobenzenesulfonyl chloride under controlled conditions to yield the target compound:

$$

\text{2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethylamine} + \text{2,5-Difluorobenzenesulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{N-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide}

$$

Reaction Conditions and Optimization

Industrial-scale protocols from Source provide critical insights:

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Solvent | Toluene or xylene | High boiling point, inertness |

| Catalyst | N,N-Dimethylformamide (DMF, 0.001–0.05 equiv) | Activates sulfonyl chloride |

| Temperature | 140–145°C | Accelerates reaction kinetics |

| Molar Ratio | 1:1.5–4 (Amine:Sulfonyl chloride) | Ensures complete conversion |

| Reaction Time | 6–8 hours | Balances yield and side-product formation |

Procedure :

- Charge the amine (1 equiv) and sulfonyl chloride (1.5–4 equiv) in toluene.

- Add DMF (0.001–0.05 equiv) and heat to 140–145°C under nitrogen.

- Monitor reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Quench with water, separate organic layer, and concentrate under reduced pressure.

Work-Up :

- Aqueous Wash : Removes unreacted sulfonyl chloride and DMF.

- Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with retention time = 12.3 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility and safety:

Waste Management

- Solvent Recovery : Toluene is distilled and reused, reducing environmental impact.

- Acid Scrubbers : Neutralize HCl gas evolved during sulfonylation.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

Substitution: The difluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. The unique configuration of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide suggests potential effectiveness as an antimicrobial agent, possibly through inhibition of folate synthesis pathways in bacteria.

Enzyme Inhibition

Studies have shown that sulfonamides can act as inhibitors of key enzymes involved in metabolic pathways. For instance, related compounds have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in managing conditions like Type 2 Diabetes Mellitus and Alzheimer's Disease. The specific interactions of this compound with these enzymes warrant further exploration to confirm its therapeutic potential.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that structurally similar sulfonamides exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. -

Enzyme Inhibition Studies :

In silico studies have been conducted to predict the binding affinity of this compound to various enzymes. These studies suggest that the compound may effectively inhibit α-glucosidase, potentially offering benefits for diabetes management by slowing carbohydrate absorption. -

Cancer Research :

The compound's structural features may also contribute to anticancer properties. Preliminary studies suggest that similar pyrimidine derivatives can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell growth and survival.

Potential Applications in Drug Development

Given its promising biological activities, this compound could be further developed as:

- Antimicrobial Agents : Targeting resistant bacterial strains.

- Antidiabetic Drugs : As an α-glucosidase inhibitor aiding in glucose management.

- Anticancer Therapeutics : Exploring its role in apoptosis induction and tumor growth inhibition.

Mechanism of Action

The mechanism of action of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The compound may interact with molecular targets such as dihydropteroate synthase or other enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from BRAF/HDAC Dual Inhibitor Research ()

Compounds in share sulfonamide and heterocyclic motifs but differ in core structures and substituents:

- Example Compound : N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a)

- Key Differences :

- Core Heterocycle: Thiazol-pyrimidine vs. pyrimidinone in the target compound.

- Substituents : 2,6-Difluoro vs. 2,5-difluoro on the benzenesulfonamide.

- Linker: Direct attachment of the sulfonamide to a fluorophenyl group vs. ethyl-linked pyrimidinone. Functional Implications:

- The thiazol-pyrimidine core in 12a may enhance kinase inhibition (e.g., BRAF/HDAC), whereas the pyrimidinone in the target compound could favor different binding interactions.

Dopamine D3 Receptor Agonists ()

Pramipexole derivatives in include sulfonamides with tetrahydrobenzo[d]thiazol and cyclobutyl groups:

- Example Compound: N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3,4-difluorobenzenesulfonamide (35) Key Differences:

- Core Structure: Tetrahydrobenzo[d]thiazol and cyclobutyl vs. pyrimidinone and ethyl linker.

- Fluorine Substitution : 3,4-Difluoro vs. 2,5-difluoro on the benzenesulfonamide.

- Bioactivity: These compounds target dopamine D3 receptors, suggesting divergent therapeutic applications compared to the pyrimidinone-based target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Strategies: The target compound’s ethyl-linked pyrimidinone may require distinct synthetic steps compared to thiazol-pyrimidine derivatives (e.g., bromination and sulfonamidation in ) .

- Fluorine Effects : The 2,5-difluoro substitution could offer a balance between lipophilicity and electronic effects, differing from the 2,6- or 3,4-difluoro patterns seen in other sulfonamides .

Biological Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide is a synthetic compound categorized within the sulfonamide class, known for its diverse applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrimidine ring and a difluorobenzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 393.4 g/mol. The presence of both fluorine atoms and a sulfonamide group suggests significant biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in folate synthesis, which are crucial for DNA replication and cell division. Specifically, sulfonamides typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway. By disrupting this pathway, the compound exhibits antimicrobial properties against various bacterial strains .

Antimicrobial Properties

Research indicates that sulfonamides like this compound have significant antimicrobial activity. Case studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for treating bacterial infections .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. The structural components of the pyrimidine ring have been linked to various pharmacological effects, including anti-inflammatory and anticancer activities. Preliminary findings indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

In Vitro Studies

In vitro experiments have shown that this compound can effectively reduce the viability of cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.3 | Inhibition of cell growth |

| A549 (Lung Cancer) | 15.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

These results suggest that the compound could be further developed as an anticancer agent .

In Vivo Studies

Animal model studies are necessary to validate these findings in vivo. Initial trials have indicated that administration of the compound resulted in reduced tumor size in xenograft models of human cancers. However, further research is required to establish optimal dosing regimens and evaluate potential side effects.

Q & A

Basic Question: What are the optimal synthetic routes for N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core, followed by sulfonamide coupling. Key steps include:

- Sulfonamide bond formation : Use sulfonyl chlorides (e.g., 2,5-difluorobenzenesulfonyl chloride) with amines under basic conditions (e.g., NaOH or TEA) in polar aprotic solvents like DMF .

- Temperature control : Maintain temperatures between 0–25°C to prevent side reactions or decomposition of intermediates .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Question: How can researchers resolve contradictions in biological activity data between structural analogs of this compound?

Methodological Answer:

Contradictions often arise from subtle structural variations (e.g., substituent positioning, fluorination patterns). Systematic approaches include:

- Comparative SAR studies : Tabulate analogs (e.g., substituents on the pyrimidinone or benzene rings) and their IC50 values against target enzymes or cell lines. For example, methyl vs. methoxy groups may alter steric hindrance or hydrogen-bonding interactions .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses in target proteins, identifying critical interactions (e.g., sulfonamide oxygen with catalytic residues) .

- Crystallography : Co-crystallize analogs with target proteins to resolve conflicting activity data via structural overlays (e.g., PyMOL analysis of active-site occupancy) .

Basic Question: What in vitro assays are recommended to evaluate the compound’s biological activity?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin-based protocols against cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure. Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Enzyme inhibition assays : For kinase or protease targets, employ fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant enzymes. Use ATP-competitive inhibitors as positive controls .

- Selectivity profiling : Screen against a panel of related enzymes (e.g., kinases in the same family) to assess off-target effects .

Advanced Question: How can researchers design mechanistic studies to elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) between the compound and purified target proteins .

- Mutagenesis studies : Generate target protein mutants (e.g., alanine substitutions at predicted binding residues) and compare inhibition kinetics via stopped-flow spectrometry .

- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring thermal stabilization of the target protein upon compound treatment .

Basic Question: Which analytical techniques are critical for characterizing intermediates and final products?

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of substituents (e.g., fluorine positions on the benzene ring) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., ESI+ mode, resolving power ≥30,000) .

- HPLC-MS : Track reaction progress and detect impurities (e.g., hydrolyzed sulfonamide byproducts) .

Advanced Question: How can researchers integrate methodological frameworks to address conflicting data in structure-activity relationships?

Methodological Answer:

Adopt the quadripolar methodological model to harmonize conflicting findings:

Theoretical pole : Link SAR data to established medicinal chemistry principles (e.g., Hansch analysis for substituent effects) .

Epistemological pole : Critically evaluate assumptions (e.g., whether fluorination enhances membrane permeability) via parallel artificial membrane permeability assays (PAMPA) .

Morphological pole : Compare structural descriptors (e.g., logP, polar surface area) across analogs using QSAR software (e.g., MOE) .

Technical pole : Replicate key experiments under standardized conditions (e.g., fixed DMSO concentration in assays) to isolate variables .

Advanced Question: What strategies mitigate challenges in optimizing reaction yields during scale-up synthesis?

Methodological Answer:

- Process control : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to maintain temperature uniformity .

- Solvent screening : Test alternative solvents (e.g., acetonitrile vs. DMF) using Hansen solubility parameters to improve solubility of intermediates .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(dppf)Cl2 vs. Pd(OAc)2) for cross-coupling steps, monitoring via in situ FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.